Ethyl 7-oxospiro[3.5]nonane-6-carboxylate
Overview
Description
Ethyl 7-oxospiro[3.5]nonane-6-carboxylate, also known as EOSC, is a cyclic hydroxycarboxylic acid with a molecular formula of C8H14O4. It is a white crystalline solid with a melting point of 166-168°C and a boiling point of 220-221°C. EOSC is a derivative of the naturally occurring cyclic hydroxycarboxylic acid spiro[3.5]nonane-6-carboxylic acid and is used in various scientific research applications. This introduction provides an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EOSC.
Scientific Research Applications
Efficient Synthesis and Model Studies
Research has shown efficient synthesis routes for compounds structurally similar to Ethyl 7-oxospiro[3.5]nonane-6-carboxylate, serving as models for synthesizing complex molecules. For example, studies have demonstrated the synthesis of 2-oxaspiro[3.5]nonane and related compounds as models for anisatin, highlighting the utility of these spiro compounds in synthesizing bioactive molecules (Kato, Kitahara, & Yoshikoshi, 1985).
Synthetic Equivalents and Enolate Ions
Research on enolate ions has utilized compounds similar to Ethyl 7-oxospiro[3.5]nonane-6-carboxylate as synthetic equivalents of 1,3-dianions. This work showcases the adaptability of such spiro compounds in complex organic syntheses, providing pathways to diverse chemical structures (Saalfrank & Hanek, 1988).
Structural and Reactivity Studies
Studies have also focused on the structural elucidation and reactivity of spiro compounds. For instance, the synthesis and structure of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate and its derivatives have been reported, providing insights into the chemical behavior and potential applications of these molecules in further synthetic transformations (Kuroyan et al., 1991).
Antimicrobial Activity
Further research includes the synthesis and evaluation of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates for antimicrobial activities. These studies highlight the potential biomedical applications of spiro compounds, exploring their efficacy as antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).
properties
IUPAC Name |
ethyl 7-oxospiro[3.5]nonane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-15-11(14)9-8-12(5-3-6-12)7-4-10(9)13/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLIONPIQRLKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCC2)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxospiro[3.5]nonane-6-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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